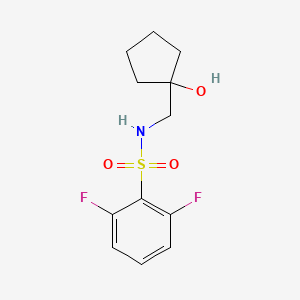
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15F2NO3S . It has an average mass of 291.314 Da and a monoisotopic mass of 291.074066 Da .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is determined by its molecular formula, C12H15F2NO3S . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, these specific details for 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide were not found in the available resources .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Sulfonamide derivatives, particularly those with phthalocyanine structures, have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit useful properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors of Carbonic Anhydrase
Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which is significant in developing treatments for various conditions, including glaucoma, epilepsy, and cancer. Novel benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using click chemistry have shown medium to high potency as inhibitors of cytosolic carbonic anhydrase isoforms, with particular effectiveness against tumor-associated isoforms hCA IX and XII (Pala et al., 2014).
Synthetic Applications and Metalation Studies
Benzenesulfonamide is recognized as a powerful Directed Metalation Group (DMG), with its potential yet to be fully explored. Arylsulfonamides show promise in heterocyclic synthesis and have been involved in various rearrangements and new developments using the Directed ortho Metalation (DoM) methodology, indicating their versatility in synthetic organic chemistry (Familoni, 2002).
Pharmaceutical and Medicinal Chemistry
Sulfonamide compounds have been synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, demonstrating their potential in developing treatments for inflammation and pain. For example, specific sulfonamide derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), highlighting their significance in designing safer anti-inflammatory drugs (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCEMRLCXHWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

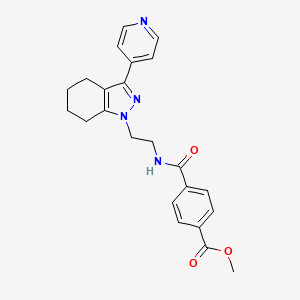
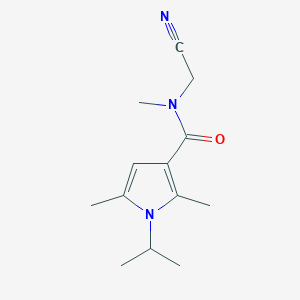

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)
![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)
![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
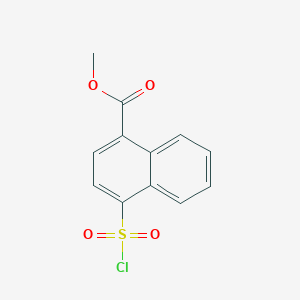
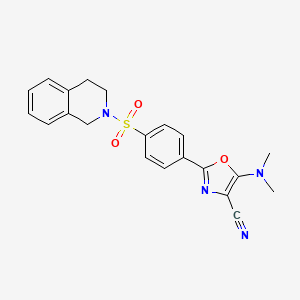
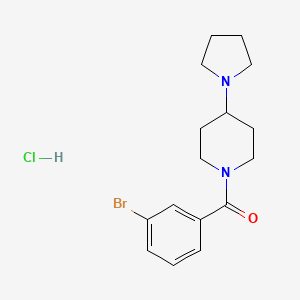
![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)
